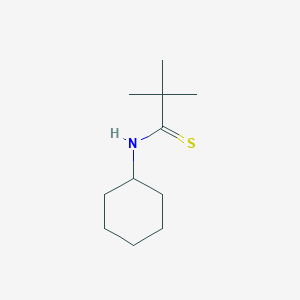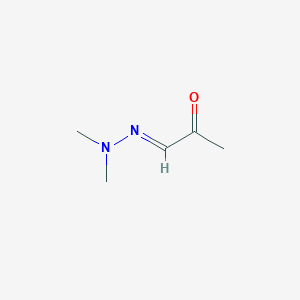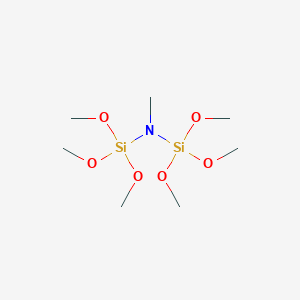
Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate: is a chemical compound with the molecular formula C6H11Br4O4P . This compound is known for its unique structure, which includes multiple bromine atoms and a phosphonate group. It is used in various scientific research applications due to its reactivity and potential biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate typically involves the reaction of 2,3-dibromopropanol with phosphorous oxychloride in the presence of a base . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates , while oxidation reactions can produce phosphonic acids .
Wissenschaftliche Forschungsanwendungen
Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studying its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: Investigating its potential therapeutic effects and toxicity.
Industry: Used in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate involves its interaction with biological molecules. The compound can inhibit enzymes by binding to their active sites, affecting their activity. The bromine atoms and phosphonate group play crucial roles in these interactions, potentially leading to the inhibition of key metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Tris(2,3-dibromopropyl) phosphate
- Diethyl 2-bromoethylphosphonate
- Bis(2,3-dibromopropyl) phosphate
Uniqueness
Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate is unique due to its specific combination of bromine atoms and a phosphonate group. This structure provides distinct reactivity and biological effects compared to other similar compounds .
Eigenschaften
CAS-Nummer |
64433-33-6 |
|---|---|
Molekularformel |
C8H14Br5O3P |
Molekulargewicht |
588.69 g/mol |
IUPAC-Name |
1,2-dibromo-3-[2-bromoethyl(2,3-dibromopropoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C8H14Br5O3P/c9-1-2-17(14,15-5-7(12)3-10)16-6-8(13)4-11/h7-8H,1-6H2 |
InChI-Schlüssel |
KPLGKZQXIFXYBR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)P(=O)(OCC(CBr)Br)OCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)



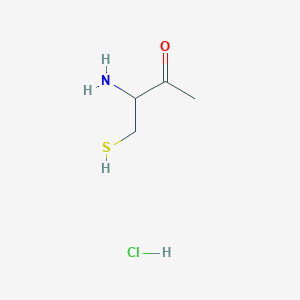
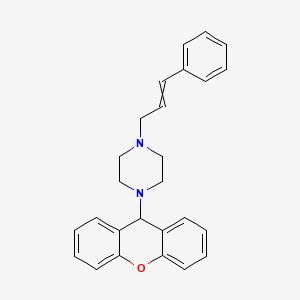
![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

